3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone

Descripción

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone (CAS: 1346606-48-1) is a heterocyclic compound featuring a quinolinone core substituted with amino, chloro, and 4-pyridinyl groups, along with a hydrazone functional group. The hydrazone group, in particular, is known for its tautomerism and reactivity in condensation reactions, which can lead to diverse derivatives such as pyrazoles or pyrimidines .

Propiedades

IUPAC Name |

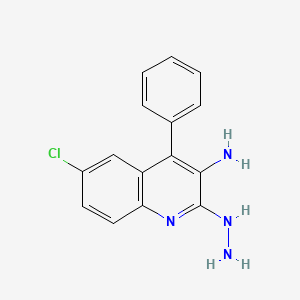

6-chloro-2-hydrazinyl-4-phenylquinolin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN4/c16-10-6-7-12-11(8-10)13(9-4-2-1-3-5-9)14(17)15(19-12)20-18/h1-8H,17-18H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOZQOLICSPWHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=NC3=C2C=C(C=C3)Cl)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone typically involves the following steps:

Formation of the Quinolinone Core: The quinolinone core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Chlorination: The quinolinone core is then chlorinated using reagents like phosphorus oxychloride (POCl3) to introduce the chloro group at the 6-position.

Pyridine Substitution: The pyridine ring is introduced via a coupling reaction, such as the Suzuki coupling, using appropriate boronic acid derivatives.

Hydrazone Formation: The final step involves the reaction of the quinolinone derivative with hydrazine or hydrazine derivatives to form the hydrazone.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino and hydrazone moieties, using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed on the nitro or carbonyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Ammonia, primary and secondary amines, thiols, and alkoxides.

Major Products Formed

Oxidation: Formation of quinolinone N-oxides or hydrazone oxides.

Reduction: Formation of amines or alcohols from nitro or carbonyl groups.

Substitution: Formation of various substituted quinolinone derivatives.

Aplicaciones Científicas De Investigación

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.

Medicine: Explored for its potential anticancer activity, particularly in inhibiting the growth of cancer cell lines.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone involves its interaction with various molecular targets:

Enzyme Inhibition: The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.

Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of reactive oxygen species, leading to oxidative stress and cell death in target cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The structural and functional attributes of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone Hydrazone can be contextualized against related hydrazones and quinolinone derivatives:

Structural Analogues in Reactivity

- Hydrazone 3 (from ): This compound undergoes condensation with acetylacetone to form pyrazolo[1,5-a]pyrimidine derivatives. Unlike the target compound, it lacks a quinolinone core and pyridinyl substituent. Notably, NMR studies confirm its preference for a nonquinoidal structure, suggesting that electronic effects from substituents (e.g., the 4-pyridinyl group in the target compound) may influence tautomeric stability .

- 3-Cyclohexylindeno[3,2-c]pyrazol-4-hydrazone (CAS: 946386-88-5): This compound replaces the quinolinone core with an indeno-pyrazol system and features a cyclohexyl group. However, toxicological data for both compounds are understudied .

Functional Group Variations

- Methyl 5-methylpyridazine-4-carboxylate (CAS: 1363383-02-1) : This pyridazine derivative lacks a hydrazone group but shares a nitrogen-rich aromatic system. The absence of the hydrazone moiety limits its ability to participate in condensation reactions, a key feature of the target compound .

- (3R,4R)-4-(Pyridin-2-yl)pyrrolidine-3-carboxylic acid dihydrochloride (CAS: 1330750-49-6): While it contains a pyridinyl group, its pyrrolidine-carboxylic acid backbone contrasts with the quinolinone system. This structural difference impacts hydrogen-bonding networks and biological target interactions .

Key Comparative Data Table

Research Implications and Gaps

While the target compound’s synthesis and basic reactivity are inferred from analogous hydrazones, systematic studies on its biological activity, solubility, and stability are lacking. Comparative analysis highlights the importance of the quinolinone-pyridinyl scaffold in modulating electronic properties and reactivity. Further research should prioritize toxicological profiling and exploration of its coordination chemistry with transition metals.

Actividad Biológica

3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone hydrazone is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties, making it a valuable candidate for further research and development in therapeutic applications.

Chemical Structure and Synthesis

The compound is characterized by a quinolinone core structure, which can be synthesized through various methods:

- Formation of the Quinolinone Core : The synthesis typically begins with the Skraup synthesis method, involving the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

- Chlorination : The quinolinone core undergoes chlorination using phosphorus oxychloride (POCl3) to introduce a chloro group at the 6-position.

- Pyridine Substitution : A pyridine ring is introduced through coupling reactions, such as Suzuki coupling.

- Hydrazone Formation : The final product is formed by reacting the quinolinone derivative with hydrazine or its derivatives.

Antimicrobial Properties

Research indicates that 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone hydrazone exhibits notable antimicrobial activity against various bacterial and fungal strains. Studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values demonstrating its potential as an antibacterial agent .

Anticancer Activity

The compound has been investigated for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cell lines. In vitro studies have reported that 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone hydrazone can effectively induce apoptosis in cancer cells through mechanisms such as DNA damage and cell cycle arrest .

Table 1: Summary of Biological Activities

The biological activity of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone hydrazone can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria and topoisomerase in cancer cells.

- Receptor Binding : It has the potential to bind to specific receptors on cell surfaces, influencing signal transduction pathways.

- Reactive Oxygen Species (ROS) Generation : The compound may induce ROS production, leading to oxidative stress and subsequent cell death in target cells .

Case Studies and Research Findings

Recent studies have highlighted the promising biological activities of 3-Amino-6-chloro-4-(4-pyridinyl)-2-quinolinone hydrazone:

Q & A

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.